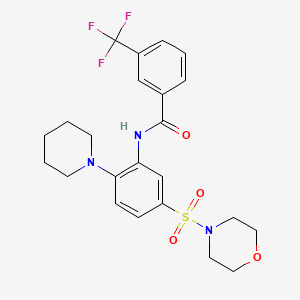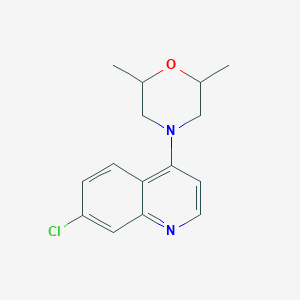
N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide, also known as MSMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MSMP is a synthetic compound that belongs to the class of pyrrolidine carboxamides and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are responsible for the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has been found to exhibit various biochemical and physiological effects, including an increase in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has also been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide in lab experiments is its potent inhibitory effects on certain enzymes, which makes it a potential candidate for the development of new drugs for the treatment of various neurological disorders. However, one limitation of using N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the research on N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide, including the development of new drugs for the treatment of various neurological disorders, the investigation of its potential use as an antioxidant and anti-inflammatory agent, and the study of its potential effects on other neurotransmitters and enzymes. Additionally, further studies are needed to determine the safety and toxicity of N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide in various applications.
Synthesis Methods
N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide can be synthesized using a variety of methods, including the reaction of N-(2-bromoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide with sodium methanesulfinate in the presence of a palladium catalyst. Another method involves the reaction of N-(2-chloroethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide with sodium methanesulfinate in the presence of a copper catalyst.
Scientific Research Applications
N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has been found to exhibit potent inhibitory effects on the activity of certain enzymes, such as the enzyme that is responsible for the breakdown of the neurotransmitter dopamine. This makes N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide a potential candidate for the treatment of various neurological disorders, such as Parkinson's disease.
properties
IUPAC Name |
N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-23(21,22)11-9-17-16(20)14-8-5-10-18(14)15(19)12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQXYCPISDJJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNC(=O)C1CCCN1C(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B7533224.png)


![N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1,3-benzoxazol-2-amine](/img/structure/B7533251.png)
![2-tert-butyl-N-[2-methyl-5-(methylsulfamoyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7533255.png)
![N'-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide](/img/structure/B7533263.png)


![[5-[(2-Methoxyphenoxy)methyl]furan-2-yl]-(2-methyl-6-phenylmorpholin-4-yl)methanone](/img/structure/B7533288.png)

![1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7533305.png)

![2-ethoxy-2-phenyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B7533328.png)
